1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Description
Properties
IUPAC Name |
1-[(4-chlorophenoxy)methyl]pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c12-8-1-3-9(4-2-8)18-7-16-6-5-10(15-16)11(17)14-13/h1-6H,7,13H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHGUGYECQXXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163225 | |
| Record name | 1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004194-06-2 | |
| Record name | 1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves the following steps:
Formation of 4-Chlorophenoxy Methyl Intermediate: The initial step involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxy methanol. This reaction is usually carried out in the presence of a base such as sodium hydroxide.
Formation of Pyrazole Ring: The next step involves the reaction of the 4-chlorophenoxy methyl intermediate with hydrazine hydrate to form the pyrazole ring. This reaction is typically carried out under reflux conditions.
Formation of Carbohydrazide Moiety: The final step involves the reaction of the pyrazole intermediate with hydrazine hydrate and carbon dioxide to form the carbohydrazide moiety. This reaction is usually carried out under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the above synthetic routes. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorophenoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using various nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions may yield derivatives with different functional groups.
Scientific Research Applications
1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide exhibits a range of biological activities, making it a valuable compound in research.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including this compound, possess significant anticancer properties. For instance, a study showed that derivatives could inhibit cell proliferation in various cancer cell lines, demonstrating dose-dependent responses. Specifically, compounds related to this structure have been reported to induce apoptosis in breast cancer cell lines (MDA-MB-231) with notable efficacy .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory activities. It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases .
Synthesis and Preparation
The synthesis of this compound typically involves the following steps:
- Starting Materials : 4-chlorophenol and hydrazine derivatives are used as primary reactants.
- Reaction Conditions : The reaction is usually conducted under reflux conditions with appropriate solvents to facilitate the formation of the pyrazole ring.
- Purification : The product is purified through crystallization or chromatographic techniques to obtain high purity .
Case Studies
Several studies have highlighted the applications of this compound:
Industrial Applications
Beyond academic research, this compound is being explored for industrial applications:
- Pharmaceutical Development : As a precursor in synthesizing new drugs targeting cancer and inflammatory diseases.
- Agricultural Chemistry : Investigated for potential use as a pesticide or herbicide due to its biological activity against specific pathogens.
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression. In agriculture, the compound may disrupt the metabolic pathways of pests or weeds, leading to their inhibition or death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Features
Key structural variations among pyrazole carbohydrazides include:
- Substituents on the pyrazole ring : Position (N1, C3, C4, or C5) and nature (halogen, alkyl, aryl) of substituents.
- Phenoxy group modifications: Chloro-, bromo-, or methoxy-substitutions on the phenyl ring.
- Carbohydrazide functionalization : Presence of additional groups (e.g., methyl, ethyl, or trifluoromethyl).
Table 1: Comparison of Pyrazole Carbohydrazide Derivatives
Key Differences and Trends
Halogen vs. Alkyl Substituents: Bromo- and chlorophenoxy derivatives show higher antimicrobial potency compared to methoxy or alkyl-substituted analogs, likely due to increased electrophilicity .
Carbohydrazide Position : C3-carbohydrazides (as in the target compound) are more biologically active than C4 or C5 analogs, possibly due to optimal spatial orientation for target binding .
Phenoxy Group Flexibility: The 4-chlorophenoxy methyl group in the target compound may enhance lipophilicity and membrane permeability compared to rigid aryl substituents .
Biological Activity
The compound 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is part of the pyrazole family, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique structural components which contribute to its biological activity. The presence of the chlorophenoxy group is crucial for enhancing its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | TBD | Apoptosis induction |
| 1-(2′-hydroxy-3′-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 0.39 ± 0.06 | Autophagy induction |
| 1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide | MCF-7 | 0.46 ± 0.04 | Aurora-A kinase inhibition |
The compound has been reported to induce apoptosis in cancer cells, as evidenced by studies showing significant cell death in A549 lung cancer cells with an IC50 value indicating effective cytotoxicity .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The compound's ability to inhibit inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation. For example, similar compounds have demonstrated inhibition of pro-inflammatory cytokines in vitro.
Antimicrobial Activity
Pyrazole derivatives also exhibit antimicrobial properties. Studies suggest that compounds within this class can inhibit the growth of various bacterial strains, indicating their potential as novel antimicrobial agents .
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Study on Antitumor Activity : A study evaluated the anticancer effect of this compound against various cancer cell lines. Results showed that it effectively inhibited cell proliferation and induced apoptosis.
- Evaluation of Anti-inflammatory Effects : Another study assessed the compound's ability to reduce inflammation markers in animal models, demonstrating a significant decrease in edema and inflammatory cytokine levels.
Research Findings
Recent advancements in drug design have focused on the structure-activity relationship (SAR) of pyrazole derivatives. Key findings include:
- The chlorophenoxy group enhances binding affinity to target proteins involved in cancer progression.
- Modifications in the hydrazone moiety can lead to improved potency against specific cancer cell lines.
Q & A
Q. What are the common synthetic routes for 1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide, and how are intermediates characterized?
Answer: The compound is typically synthesized via a multi-step route:
- Step 1: Condensation of 4-chlorophenol with a pyrazole-aldehyde precursor under alkaline conditions to introduce the chlorophenoxy group .
- Step 2: Hydrazide formation through reaction with hydrazine hydrate, followed by purification via recrystallization.
Intermediates are characterized using 1H/13C NMR (to confirm regioselectivity) and FT-IR (to verify the carbonyl and hydrazide N–H stretches). For example, highlights similar hydrazide derivatives validated by elemental analysis and spectral data .
Q. How is the structural integrity of the compound confirmed in crystallographic studies?
Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Growing crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures).
- Data collection using a diffractometer and refinement with SHELXL to resolve atomic positions and thermal parameters .
- Validation of bond lengths and angles against DFT-optimized models to confirm geometric accuracy .
Q. What in vitro assays are used to screen the compound’s bioactivity?
Answer:
- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) to determine MIC values .
- Anticonvulsant Potential: Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models, measuring seizure latency and mortality rates .
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Answer:
- pH Stability: Incubate the compound in buffers (pH 1–12) at 37°C for 24h, followed by HPLC analysis to detect degradation products .
- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole-carbohydrazide synthesis be addressed?
Answer:
- Steric and Electronic Control: Use bulky directing groups (e.g., tert-butyl) or electron-withdrawing substituents (e.g., trifluoromethyl) to guide reaction pathways .
- Computational Modeling: DFT calculations (e.g., Gaussian 09) to predict transition-state energies and optimize reaction conditions . demonstrates successful regioselective synthesis of trifluoromethylpyrazole analogs via halogen exchange .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., 4-chlorophenoxy vs. 4-bromophenyl) and correlate changes with activity. For instance, shows that 4-bromophenyl analogs exhibit stronger DNA gyrase inhibition (IC50: 0.15 µg/mL) than non-halogenated derivatives .
- Meta-Analysis: Cross-reference bioactivity data with physicochemical parameters (logP, polar surface area) to identify outliers .
Q. How can molecular docking elucidate the compound’s mechanism of action?
Answer:
- Target Preparation: Retrieve protein structures (e.g., DNA gyrase, PDB ID: 1KZN) and prepare for docking using AutoDock Tools .
- Docking Workflow: Use AutoDock Vina with Lamarckian GA parameters to generate binding poses. Validate results with MD simulations (e.g., GROMACS) to assess binding stability .
- Key Interactions: Identify hydrogen bonds between the carbohydrazide group and active-site residues (e.g., ASP73 in gyrase) .
Q. How are crystallographic data discrepancies resolved for hydrazide derivatives?
Answer:
Q. What analytical methods quantify trace impurities in synthesized batches?
Answer:
Q. How are pharmacophore models developed for this compound class?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
